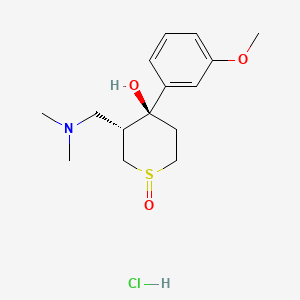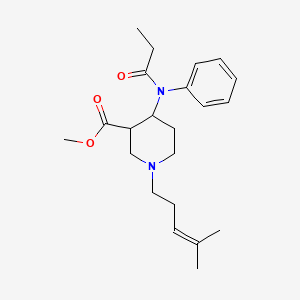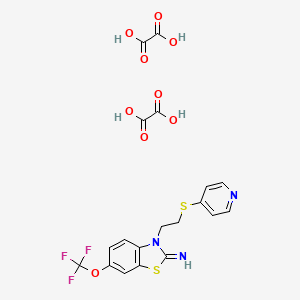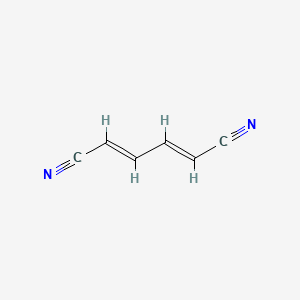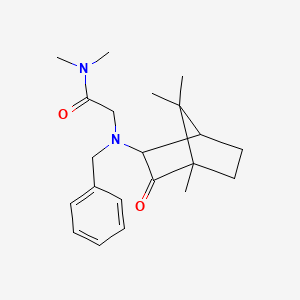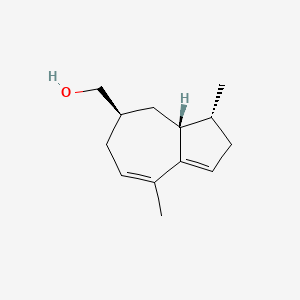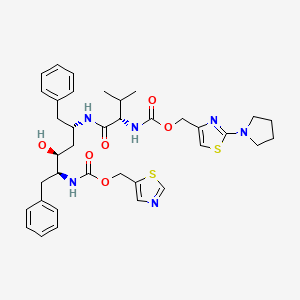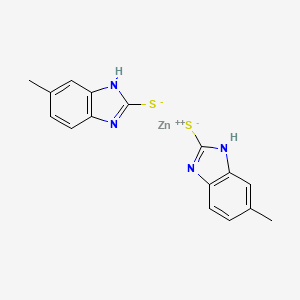
trans,trans-Mucononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-Mucononitrile: is an organic compound with the chemical formula C6H4N2 It is a diene nitrile, characterized by the presence of two nitrile groups attached to a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans,trans-Mucononitrile can be synthesized through the isomerization of cis,cis-mucononitrile. The isomerization process involves the use of catalysts and specific reaction conditions to achieve the desired trans,trans configuration. One common method involves the use of iodine as a catalyst in methanol, where the reaction mixture is heated to reflux for an extended period .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of cis,cis-mucononitrile. The process requires careful control of reaction conditions to ensure high selectivity and yield of the trans,trans isomer. The use of polar aprotic solvents and chelating agents can help in achieving the desired product with minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions: trans,trans-Mucononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form muconic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Muconic acid derivatives.
Reduction: Diamines.
Substitution: Substituted nitriles and amides.
Aplicaciones Científicas De Investigación
trans,trans-Mucononitrile has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of unsaturated polyesters and other polymeric materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties, such as photosensitive coatings.
Mecanismo De Acción
The mechanism of action of trans,trans-Mucononitrile involves its reactivity with various chemical reagents. The conjugated diene system allows for reactions such as Diels-Alder cycloaddition, while the nitrile groups can undergo nucleophilic attack. These reactions enable the compound to participate in the formation of complex molecular structures and materials.
Comparación Con Compuestos Similares
cis,cis-Mucononitrile: The cis isomer of mucononitrile, which can be isomerized to the trans,trans form.
Muconic Acid: A related compound with carboxylic acid groups instead of nitriles.
Dimethyl Muconate: An ester derivative of muconic acid used in polymer synthesis.
Uniqueness: trans,trans-Mucononitrile is unique due to its specific configuration and reactivity. The trans,trans configuration provides distinct chemical properties and reactivity patterns compared to its cis,cis counterpart. This makes it valuable in applications requiring specific molecular orientations and reactivity.
Propiedades
Número CAS |
821-60-3 |
|---|---|
Fórmula molecular |
C6H4N2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
Clave InChI |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
SMILES isomérico |
C(=C/C#N)\C=C\C#N |
SMILES canónico |
C(=CC#N)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


